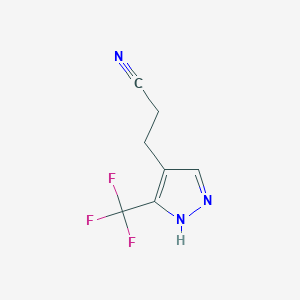

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMABYMXULZUJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Cyclocondensation

Key intermediates: 1,1,1-trifluoro-4-methoxy-3-alken-2-ones serve as electrophilic precursors containing a trifluoromethyl group. These compounds possess a 1,3-dielectrophilic system that facilitates heterocyclic ring formation.

Cyclocondensation reaction: The trifluoromethylated enones undergo [3 + 2] cyclocondensation with hydrazine derivatives such as semicarbazide or thiosemicarbazide in ethanol or aqueous media. This reaction forms 3-alkyl-5-trifluoromethyl-1H-pyrazole derivatives with good to excellent yields (69–96%).

Reaction conditions: Optimal conditions involve refluxing in ethanol or water with pyridine as a base to promote cyclization. Reaction times vary from 16 to 20 hours, with temperature adjustments influencing product distribution and purity.

Example: The reaction of 1,1,1-trifluoro-4-methoxy-3-tridecen-2-one with semicarbazide hydrochloride in the presence of pyridine and water at reflux for 16 hours yielded 3-alkyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carboxamides in 65–76% yield.

Introduction of the Propanenitrile Side Chain

The propanenitrile moiety can be introduced through functional group transformations on the alkyl side chain attached to the pyrazole ring or by using nitrile-containing precursors in the initial cyclocondensation step.

Approach 1: Starting from a trifluoromethylated pyrazole with a suitable leaving group on the propyl chain, nucleophilic substitution with cyanide sources can install the nitrile functionality.

Approach 2: Direct use of nitrile-substituted α,β-unsaturated ketones in the cyclocondensation step to yield the pyrazole with the propanenitrile substituent already present.

Note: Specific detailed protocols for the synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile are less commonly reported, but the general methodologies for analogous trifluoromethylated pyrazoles with alkyl nitrile side chains follow these principles.

Optimization of Reaction Conditions

A comprehensive study of reaction parameters such as solvent, temperature, stoichiometry, and reaction time is critical for maximizing yield and purity.

Separation and Purification

Regioisomeric mixtures: When regioisomeric pyrazole mixtures form, separation is achieved by distillation based on boiling point versus pressure diagrams or chromatographic techniques.

Isolation: Products precipitate in aqueous media, allowing isolation by simple filtration, which is advantageous for scalability and environmental considerations.

Representative Experimental Findings

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group or other substituents on the pyrazole ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, studies have shown that compounds containing the trifluoromethyl group can enhance biological activity against cancer cell lines. For instance, the incorporation of the 3-(trifluoromethyl)-1H-pyrazole moiety into drug designs has been associated with improved potency against various tumor types due to its ability to interact with specific biological targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies suggest that 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

Pesticide Development

The unique structure of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile allows for its use in the synthesis of novel pesticides. Research has demonstrated that compounds with similar structures can act as effective fungicides and herbicides. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of agrochemicals in plant systems .

Material Science

Polymer Chemistry

In material science, compounds like 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile are explored for their potential in developing advanced polymers. The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that these materials may be suitable for applications requiring high-performance characteristics under extreme conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Inferred from structural analogs; *Estimated based on similar compounds.

Key Differences and Implications

Substituent Position :

- The target compound has -CF₃ at position 3, whereas analogs like and place -CF₃ at position 4. Position 3 -CF₃ likely increases electron-withdrawing effects near the nitrile group, enhancing reactivity in nucleophilic additions .

Functional Group Modifications: The hydroxy group in improves water solubility but may reduce stability under acidic conditions. Furan in introduces a heterocyclic ring, enabling π-π stacking in biological systems. Acetonitrile in (vs.

Steric and Electronic Effects :

- Cyclopropyl in adds steric bulk, possibly hindering enzyme binding in drug candidates.

- Dichloro substituents in increase electronegativity, making the compound more acidic than the target.

Commercial Availability :

- Compounds like are discontinued, limiting their practical use, whereas others (e.g., ) are available from suppliers like Hairui Chem and Chemlyte Solutions .

Research and Application Insights

- Medicinal Chemistry : The target compound’s -CF₃ group is advantageous in protease inhibitors due to its strong electron-withdrawing nature .

- Agrochemicals : Pyrazole nitriles with aromatic substituents (e.g., ) may act as herbicides or insecticides by disrupting metabolic pathways .

- Synthetic Challenges : Steric hindrance in cyclopropyl-containing analogs complicates synthesis, requiring optimized catalysts.

Biological Activity

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile, also known by its CAS number 2098088-50-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile is with a molecular weight of 194.15 g/mol. It features a trifluoromethyl group that enhances its lipophilicity and may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N2 |

| Molecular Weight | 194.15 g/mol |

| CAS Number | 2098088-50-5 |

| Solubility | Slightly soluble in DMSO and methanol |

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group in 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile may enhance these effects due to increased metabolic stability and improved interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with pyrazole structures have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : By affecting signaling pathways such as MAPK and PI3K/Akt, these compounds can alter cellular responses leading to reduced tumor growth.

- Induction of Apoptosis : Pyrazole derivatives often trigger apoptosis in cancer cells, making them a focus for anticancer drug development.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of various pyrazole derivatives, including those similar to 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile. The results indicated that these compounds effectively inhibited tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .

Neuroprotective Effects

Another study explored the neuroprotective effects of trifluoromethylated pyrazoles in models of neurodegenerative diseases. The findings suggested that these compounds could cross the blood-brain barrier (BBB) and exert protective effects against neuronal damage caused by oxidative stress . This opens avenues for further research into their application in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via triazenylpyrazole precursors using methylene chloride as a solvent, azido(trimethyl)silane, and trifluoroacetic acid (TFA) at 50°C. Reaction optimization includes adjusting time (e.g., extending from 3 hours to 16 hours increases yield from 88% to 96%) and purification via flash chromatography with a cyclohexane/ethyl acetate gradient . Alternative routes involve cyclopropane intermediates and fluorinated building blocks .

Q. How can researchers effectively purify 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile and confirm its purity?

- Methodological Answer : Purification is achieved using flash chromatography (silica gel with a cyclohexane/ethyl acetate gradient). Analytical validation includes TLC for reaction monitoring, combined with 1H/13C NMR, mass spectrometry (EI, HRMS), and IR spectroscopy to confirm structural integrity and purity. For example, 1H NMR peaks at δ 2.42 ppm (CH3) and 5.93 ppm (pyrazole CH) are critical markers .

Advanced Research Questions

Q. What computational methods are employed to analyze the electronic properties and reactivity of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile?

- Methodological Answer : Density functional theory (DFT) calculations are used to model electronic properties, such as frontier molecular orbitals and charge distribution. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes), as demonstrated in chromeno-pyridine hybrid systems. These methods predict reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Q. How do solvent polarity and temperature influence the stability of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile during storage and reactions?

- Methodological Answer : Low-polarity solvents (e.g., cyclohexane) enhance stability by reducing nitrile hydrolysis. Storage under inert atmospheres (N2/Ar) at –20°C prevents degradation. Experimental handling requires protective gear due to the compound’s sensitivity to moisture and heat, as noted in safety protocols for similar nitriles .

Q. How should researchers resolve contradictions in reported synthetic yields of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile?

- Methodological Answer : Systematic parameter variation (e.g., catalyst loading, temperature) and real-time monitoring (TLC, in situ spectroscopy) clarify discrepancies. For instance, extended reaction time (16 hours vs. 3 hours) improves yield due to slower kinetics in azide coupling steps . Replication under controlled conditions (e.g., anhydrous solvents) minimizes variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.